2-Nitrobenzotrifluoride is a research chemical with the formula C7H4F3NO2. Its synthesis is typically achieved through the nitration of benzotrifluoride using various nitrating agents like nitric acid, mixed acid (nitric and sulfuric acid), or nitronium tetrafluoroborate ([NO2]BF4) []. Characterization of the synthesized product is often performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
While not commercially produced, 2-Nitrobenzotrifluoride has been explored for potential applications in various scientific research fields, including:
2-Nitrobenzotrifluoride, also known as 2-nitro-alpha,alpha,alpha-trifluorotoluene, is an aromatic compound characterized by a nitro group (-NO₂) and three fluorine atoms attached to a benzene ring. Its molecular formula is C₇H₄F₃NO₂, and it has a molecular weight of approximately 191.11 g/mol. This compound appears as yellow crystals and is insoluble in water, though it can dissolve slightly in organic solvents like chloroform . The compound is notable for its unique trifluoromethyl group, which significantly influences its chemical behavior and reactivity.
Currently, there's no data available on the specific mechanism of action of 2-Nitrobenzotrifluoride in biological systems or its interaction with other compounds.
As an aromatic nitro compound, 2-Nitrobenzotrifluoride is likely to exhibit similar hazards to other nitroaromatics. Here are some potential safety concerns:
Several synthesis methods for 2-nitrobenzotrifluoride have been documented:
2-Nitrobenzotrifluoride finds applications primarily in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. Its derivatives may be used in:
Due to its chemical structure, 2-nitrobenzotrifluoride can interact with various biological systems and chemical reagents. Studies indicate that it may react vigorously with reducing agents such as hydrides or sulfides, potentially leading to explosive outcomes under certain conditions . Understanding these interactions is crucial for safe handling and application in industrial settings.
Several compounds share structural similarities with 2-nitrobenzotrifluoride. A comparison highlights its unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Nitro-2-(trifluoromethyl)benzene | C₇H₄F₃NO | Similar structure but lacks the nitro group at position 2 |
| 3-Nitrobenzotrifluoride | C₇H₄F₃NO₂ | Nitro group at position 3; different reactivity profile |
| 4-Nitrobenzotrifluoride | C₇H₄F₃NO₂ | Nitro group at position 4; exhibits different electrophilic properties |
| 5-Fluoro-2-nitrobenzotrifluoride | C₇H₄F₄N₂O₂ | Contains an additional fluorine atom; unique reactivity due to multiple fluorines |
The presence of both the nitro group and trifluoromethyl substituents at specific positions on the benzene ring gives 2-nitrobenzotrifluoride distinct reactivity compared to its analogs. Its ability to participate in electrophilic substitution while being highly reactive towards reducing agents sets it apart from other similar compounds.
Acute Toxic;Irritant